Cas no 2228243-28-3 (3-2-(1-aminocyclopropyl)ethyl-N-ethylbenzamide)
3-2-(1-aminocyclopropyl)ethyl-N-ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- EN300-1746062
- 3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide
- 2228243-28-3
- 3-2-(1-aminocyclopropyl)ethyl-N-ethylbenzamide
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- Inchi: 1S/C14H20N2O/c1-2-16-13(17)12-5-3-4-11(10-12)6-7-14(15)8-9-14/h3-5,10H,2,6-9,15H2,1H3,(H,16,17)
- InChI Key: WPXVXVIBAVSCES-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC(=C1)CCC1(CC1)N)NCC
Computed Properties
- Exact Mass: 232.157563266g/mol
- Monoisotopic Mass: 232.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.1Ų
3-2-(1-aminocyclopropyl)ethyl-N-ethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746062-0.05g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1746062-0.1g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1746062-0.25g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1746062-0.5g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1746062-1.0g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1746062-2.5g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1746062-5.0g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1746062-10.0g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1746062-1g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1746062-5g |
3-[2-(1-aminocyclopropyl)ethyl]-N-ethylbenzamide |
2228243-28-3 | 5g |
$3645.0 | 2023-09-20 |
3-2-(1-aminocyclopropyl)ethyl-N-ethylbenzamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-2-(1-aminocyclopropyl)ethyl-N-ethylbenzamide
3-2-(1-Aminocyclopropyl)ethyl-N-Ethylbenzamide (CAS No. 2228243-28-3)
The compound 3-2-(1-Aminocyclopropyl)ethyl-N-Ethylbenzamide (CAS No. 2228243-28-3) is a fascinating molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with an ethyl group and a cyclopropylamine substituent. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, properties, and applications in greater depth.
Benzamide derivatives like this compound have been extensively studied due to their versatile applications in drug design and chemical synthesis. The presence of the cyclopropylamine group introduces interesting steric and electronic properties, making this compound a valuable tool for studying molecular interactions. Recent studies have highlighted its potential as a building block for more complex molecules, particularly in the development of bioactive compounds.
One of the most notable aspects of 3-2-(1-Aminocyclopropyl)ethyl-N-Ethylbenzamide is its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions. These reactions are pivotal in organic synthesis, enabling the creation of novel compounds with tailored functionalities. For instance, researchers have successfully utilized this compound to synthesize bioactive molecules with potential anti-inflammatory and antioxidant properties.
The synthesis of 3-2-(1-Aminocyclopropyl)ethyl-N-Ethylbenzamide involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. This has made the compound more accessible for further research and industrial applications.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided critical insights into its molecular structure, stability, and reactivity under different conditions. Such data are essential for understanding its behavior in various chemical environments and for predicting its potential applications.
In terms of applications, 3-2-(1-Aminocyclopropyl)ethyl-N-Ethylbenzamide has shown promise in the field of medicinal chemistry. Its ability to interact with biological systems makes it a candidate for drug discovery programs targeting specific diseases. For example, recent studies have explored its potential as a lead compound for developing treatments against neurodegenerative disorders due to its ability to modulate key cellular pathways.
Moreover, the compound's unique electronic properties make it an interesting candidate for materials science applications. Researchers are investigating its use in the development of advanced materials such as polymers and nanoparticles. These materials could find applications in electronics, sensors, and drug delivery systems.
Despite its many advantages, the synthesis and handling of 3-2-(1-Aminocyclopropyl)ethyl-N-Ethylbenzamide require careful consideration of safety protocols. While it is not classified as a hazardous chemical under normal conditions, proper handling procedures should be followed to ensure safe working conditions.
In conclusion, 3-2-(1-Aminocyclopropyl)ethyl-N-Ethylbenzamide (CAS No. 2228243-28-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure, reactivity, and synthetic accessibility make it an invaluable tool for researchers in both academia and industry. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative solutions across various fields.
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